molecular formula C14H11ClO3 B582148 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid CAS No. 1262005-64-0

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

Cat. No. B582148
CAS RN: 1262005-64-0
M. Wt: 262.689
InChI Key: QNPVCQDOLKHJRI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is also known by its IUPAC name, 5-chloro-4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is 1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid has a molecular weight of 262.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

Studies on the photodecomposition of chlorobenzoic acids, such as those conducted by Crosby and Leitis (1969), reveal the environmental fate of chlorinated aromatic compounds under UV light exposure. These findings are relevant for understanding the degradation pathways of chlorinated benzoic acids in natural waters, suggesting potential environmental implications of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid and similar substances (Crosby & Leitis, 1969).

Bioactive Phenyl Ether Derivatives

Research by Xu et al. (2017) on bioactive phenyl ether derivatives from marine-derived fungi highlights the potential of chlorinated benzoic acids and their derivatives in the discovery of new antioxidants and therapeutic agents. The study's insights into the structural features contributing to antioxidant activity can guide future research on synthesizing and evaluating derivatives of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid for bioactivity (Xu et al., 2017).

Electrochemical Cleavage of Azo Bond

Investigations into the electrochemical behavior of azo-benzoic acids, such as those by Mandić et al. (2004), offer valuable information on the reductive cleavage mechanisms of azo compounds. This knowledge is pertinent for understanding the electrochemical properties of azo derivatives of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, potentially useful in designing electrochemical sensors or synthesis pathways (Mandić et al., 2004).

Synthesis and Industrial Applications

The synthesis and scale-up processes described by Zhang et al. (2022) for bromo-chloro-benzoic acid derivatives underline the importance of efficient synthetic routes for producing key intermediates used in pharmaceuticals. These methodologies could be adapted for synthesizing 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, potentially serving as a precursor for various pharmaceutical compounds (Zhang et al., 2022).

Safety and Hazards

The safety data sheet (SDS) for 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid can be found online . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPVCQDOLKHJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689117
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

CAS RN

1262005-64-0
Record name 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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